2-(Ethylthio)Nicotinoyl Chloride
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Overview
Description
2-(Ethylthio)Nicotinoyl Chloride is a chemical compound with the molecular formula C8H8ClNOS and a molecular weight of 201.67 g/mol . It is also known by its IUPAC name, 2-(ethylsulfanyl)nicotinoyl chloride . This compound is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylthio)Nicotinoyl Chloride typically involves the chlorination of 2-(ethylthio)nicotinic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent . The reaction conditions generally include refluxing the mixture at elevated temperatures to ensure complete conversion of the acid to the corresponding acyl chloride .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(Ethylthio)Nicotinoyl Chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the acyl chloride group is highly reactive and can be readily replaced by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 2-(ethylthio)nicotinic acid.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the ethylthio group can potentially undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., ethanethiol).
Hydrolysis: This reaction can occur under acidic or basic conditions, often using water or aqueous solutions of acids or bases.
Major Products
Nucleophilic Substitution: The major products are the corresponding amides, esters, or thioesters, depending on the nucleophile used.
Hydrolysis: The major product is 2-(ethylthio)nicotinic acid.
Scientific Research Applications
2-(Ethylthio)Nicotinoyl Chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, particularly in the preparation of nicotinic acid derivatives.
Medicinal Chemistry: This compound is explored for its potential in drug development, particularly in the synthesis of molecules with anti-inflammatory and analgesic properties.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways.
Mechanism of Action
The mechanism of action of 2-(Ethylthio)Nicotinoyl Chloride is primarily related to its reactivity as an acyl chloride. It can acylate nucleophilic sites on biomolecules, potentially modifying their activity . The molecular targets and pathways involved depend on the specific nucleophiles it reacts with, which can include proteins, enzymes, and other cellular components .
Comparison with Similar Compounds
Similar Compounds
2-(Methylthio)Nicotinoyl Chloride: Similar in structure but with a methyl group instead of an ethyl group.
2-(Phenylthio)Nicotinoyl Chloride: Contains a phenyl group instead of an ethyl group.
2-(Ethylthio)Benzoyl Chloride: Similar structure but with a benzoyl group instead of a nicotinoyl group.
Uniqueness
2-(Ethylthio)Nicotinoyl Chloride is unique due to its specific combination of the ethylthio group and the nicotinoyl chloride moiety. This combination imparts distinct reactivity and potential biological activity, making it valuable in specialized synthetic and medicinal applications .
Properties
IUPAC Name |
2-ethylsulfanylpyridine-3-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNOS/c1-2-12-8-6(7(9)11)4-3-5-10-8/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBVEALTDTVCAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=CC=N1)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379082 |
Source
|
Record name | 2-(Ethylthio)Nicotinoyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123116-01-8 |
Source
|
Record name | 2-(Ethylthio)Nicotinoyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 123116-01-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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